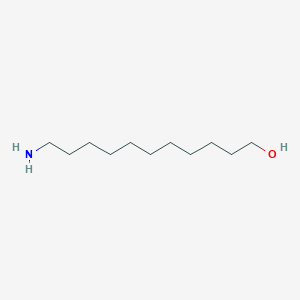

11-氨基十一烷-1-醇

描述

11-Aminoundecan-1-ol is a chemical compound that serves as a monomer in the synthesis of nylon-11, a polyamide known for its resistance to vibration, shock, and stability when in contact with fuels. It is also used in various industrial applications such as automobile parts, industrial fabrics, and brushes. The compound is synthesized from ricinoleic acid, which is isolated from castor bean oil .

Synthesis Analysis

The synthesis of 11-Aminoundecan-1-ol has been achieved through different methods. One approach involves the catalytic ammonolysis of 11-bromoundecanoic acid, with optimal conditions leading to a yield of up to 70% . Another method uses 11-bromoundecanoic acid and hydrobromic acid as raw materials, with a reported yield of 72% under optimal conditions . These methods highlight the efficiency and potential for high-yield production of 11-Aminoundecan-1-ol.

Molecular Structure Analysis

The molecular structure of 11-Aminoundecan-1-ol has been characterized in various studies. For instance, the compound forms a monoclinic space group C2/c with specific unit cell parameters when crystallized, as determined by single-crystal X-ray diffraction . Additionally, the compound has been incorporated into copolymers, resulting in a layered structure related to poly(L-alanine) .

Chemical Reactions Analysis

11-Aminoundecan-1-ol is reactive and can form various copolymers. It has been used to synthesize a biodegradable copolymer with L-alanine, which exhibits a layered structure . Another study reported the synthesis of a polyesteramide copolymer based on ε-caprolactone and 11-aminoundecanoic acid, which showed an increase in melting temperature and thermal stability with the increase in aminoundecanoic acid content .

Physical and Chemical Properties Analysis

The physical and chemical properties of 11-Aminoundecan-1-ol and its derivatives have been extensively studied. The compound's thermal degradation has been analyzed, revealing that the ester bond decomposes at a lower temperature than the amide bond . In terms of biological activity, a derivative synthesized from curcumol showed significant blood pressure-lowering activity in anesthetized rats . Furthermore, the compound's carcinogenic potential was evaluated in a bioassay, which indicated that it was carcinogenic for male F344 rats but not for female rats or B6C3F1 mice .

科学研究应用

抗菌和细胞毒性应用

化合物11-氨基十一烷-1-醇及其衍生物因其抗菌和细胞毒性特性而受到研究。一项研究表明,1-氨基十一烷-2-醇(一种密切相关的化合物)对各种细胞系(包括 HeLa、MDA-MB-231、MCF-7 和 A549)表现出显着的抗菌活性和有希望的细胞毒性,IC50 值较低。这表明在开发抗菌和抗癌剂方面具有潜在应用 (Reddy 等人,2013)。

材料科学和聚合物化学

11-氨基十一烷-1-醇与材料科学相关,尤其是在聚合物化学中。它已被用于环状低聚(十一酰胺)(尼龙 11s)和环状交替低聚(十一酰胺-十一酸酯)的合成中。这些衍生自 11-氨基十一烷-1-醇的化合物对于制造各种聚合物(包括尼龙)很重要,尼龙在工业织物、汽车零件和其他商业产品中具有广泛的应用 (Peng 和 Hodge,1998)。

生化药理学

在生化药理学领域,11-氨基十一烷-1-醇相关化合物因其与生物系统的相互作用而受到探索。例如,一种新型的精胺电荷不足等排异构体,使用类似于 11-氨基十一烷-1-醇的结构合成,被研究其与细胞中多胺摄取的相互作用。这项研究提供了对此类化合物在细胞过程中作用的见解以及潜在的治疗应用 (Turchanowa 等人,2002)。

分析化学

11-氨基十一烷-1-醇及其衍生物在分析化学中也很重要。一项研究调查了相关化合物 11-氨基十一烷酸在分析氟喹诺酮促旋酶抑制剂中的离子对能力。此类应用对于开发针对药物化合物的分析方法至关重要 (Budavari Barany 等人,1994)。

环境应用

对 11-氨基十一烷-1-醇的研究延伸到环境应用。一项研究重点关注其作为盐酸中碳钢一般腐蚀的潜在抑制剂的作用,揭示了其在防腐中的效率。这表明在腐蚀阻力至关重要的工业应用中使用 11-氨基十一烷-1-醇衍生物 (Ghareba 等人,2015)。

安全和危害

属性

IUPAC Name |

11-aminoundecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSCNTGILDKNRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Aminoundecan-1-ol | |

CAS RN |

27780-89-8 | |

| Record name | 11-aminoundecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2503961.png)

methanone](/img/structure/B2503964.png)

![6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2503966.png)

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)

![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)

![2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2503972.png)

![N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide](/img/structure/B2503979.png)

![1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2503983.png)

![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)